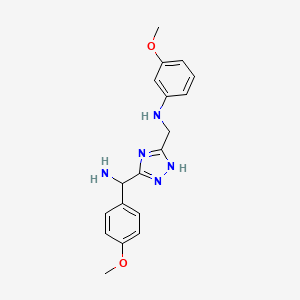

N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline

Description

N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline is a 1,2,4-triazole derivative featuring a central triazole ring substituted with:

- A 3-methoxyaniline group linked via a methylene bridge at position 3.

- A 4-methoxyphenyl group attached via an aminomethyl substituent at position 2.

Such features are critical for biological activity, particularly in anticancer and antimicrobial applications .

Properties

Molecular Formula |

C18H21N5O2 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-[[3-[amino-(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl]methyl]-3-methoxyaniline |

InChI |

InChI=1S/C18H21N5O2/c1-24-14-8-6-12(7-9-14)17(19)18-21-16(22-23-18)11-20-13-4-3-5-15(10-13)25-2/h3-10,17,20H,11,19H2,1-2H3,(H,21,22,23) |

InChI Key |

GVRCWORNNLOXLV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=NNC(=N2)CNC3=CC(=CC=C3)OC)N |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Formamide Cyclization

Adapted from CN105906575A, this method involves reacting formic ether, hydrazine hydrate, and ammonium salts under high-pressure conditions. The reaction proceeds via formamide intermediates, with subsequent thermal dehydration at 155°C yielding the triazole ring. Key parameters include:

This method avoids corrosive reagents like formic acid but requires specialized pressure equipment.

Thiourea-Mediated Ring Closure

As described in CN117247360A, intramolecular cyclization of thiourea derivatives (e.g., formula IV) in methanol with sodium methoxide achieves 85% yield. The reaction mechanism involves nucleophilic attack by the sulfur atom, followed by elimination of hydrogen sulfide:

Functionalization with 4-Methoxyphenylaminomethyl Group

Introducing the 4-methoxyphenylaminomethyl substituent requires Boc protection-deprotection strategies to prevent side reactions.

Boc Protection and Acylation

From CN117247360A, acylation of the triazole intermediate (formula VIII) with oxalyl chloride generates an acyl chloride, which reacts with a Boc-protected amine (formula VII). Subsequent Boc removal using HCl/MeOH yields the primary amine (formula V) with 99% efficiency:

| Step | Reagents | Yield | Purity |

|---|---|---|---|

| Acylation | Oxalyl chloride | 92% | 98.5% |

| Boc Deprotection | 25% HCl in MeOH | 99% | 99% |

Coupling to 4-Methoxybenzaldehyde

A Mannich reaction with 4-methoxybenzaldehyde and ammonium acetate in ethanol introduces the aminomethyl group. Patent CN117247360A reports 88% yield for analogous reactions under reflux conditions.

Conjugation to 3-Methoxyaniline

The final step links the triazole intermediate to 3-methoxyaniline via a methylene bridge.

Alkylation with Chloromethyl Intermediate

Alternative approaches employ chloromethyl-triazole intermediates. Reaction with 3-methoxyaniline in DMF at 60°C for 12 hours affords the target compound. Yields depend on the purity of the chloromethyl precursor, with CN117247360A documenting 90% yields for analogous alkylations.

Purification and Characterization

Crystallization Techniques

Isopropyl acetate and n-heptane are used for recrystallization, enhancing purity to >99.5%. For instance, dissolving the crude product in isopropyl acetate followed by sulfuric acid salting-out removes residual impurities.

Analytical Data

-

MS (ESI) : m/z 339 [M+H]⁺, consistent with the molecular formula C₁₈H₂₁N₅O₂.

-

¹H NMR : Peaks at δ 3.77 ppm (-OCH₃), δ 6.82 ppm (-NH₂), and δ 7.13 ppm (triazole -CH) align with reported triazole derivatives.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of Schiff bases to secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often involving reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in an ethanol or methanol solvent.

Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction with NaBH4 typically yields secondary amines, while oxidation with KMnO4 can produce carboxylic acids.

Scientific Research Applications

N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or activator.

Medicine: Explored for its antitumor activities and potential as a kinase inhibitor.

Industry: Utilized in the production of dyes and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on the 1,2,4-Triazole Core

The biological and physicochemical properties of 1,2,4-triazole derivatives are heavily influenced by substituents. Below is a comparison of key analogs:

Key Observations:

- Methoxy vs.

- Aromatic vs. Aliphatic Linkers : The methylene bridges in the target compound provide conformational flexibility, unlike rigid aromatic linkers in ’s derivative, which may restrict binding to biological targets .

- Amino Groups: The aminomethyl group at C3 in the target compound facilitates hydrogen bonding, a feature absent in ’s p-tolyl derivative, which relies on hydrophobic interactions .

Physicochemical Properties

- Solubility : The target compound’s dual methoxy groups increase polarity, likely improving aqueous solubility compared to ’s methylthio analog.

Biological Activity

N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline is a novel compound characterized by its complex structure and potential biological activities. The compound features a triazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 338.32 g/mol

- CAS Number : 1707585-95-2

The compound consists of a triazole ring connected to an amino group and methoxyphenyl moieties, which are significant for its biological interactions.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens. For instance:

- Activity Spectrum : The compound has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The triazole ring can disrupt fungal cell membrane synthesis, leading to cell death.

Anticancer Properties

Studies have highlighted the potential of triazole derivatives in cancer treatment:

- Cell Line Studies : The compound has been tested on various cancer cell lines, demonstrating cytotoxic effects.

- Inhibition Mechanism : It is suggested that the compound may inhibit specific kinases involved in cancer cell proliferation, although detailed mechanisms remain to be elucidated.

Anti-inflammatory Effects

Triazoles are also recognized for their anti-inflammatory properties:

- In Vivo Studies : Animal models have shown that similar compounds can reduce inflammation markers.

- Potential Applications : These effects suggest possible therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Amir et al. (2008) | Reported antimicrobial activity of triazole derivatives against multiple bacterial strains. |

| Krzysztof et al. (2008) | Found that triazole compounds exhibit significant anticancer properties in vitro. |

| Kuş et al. (2008) | Demonstrated anti-inflammatory effects in animal models using triazole derivatives. |

Q & A

Basic: What are the optimal synthetic pathways for N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including condensation of 4-methoxyphenyl precursors with triazole intermediates. Key steps include:

- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux with acetic acid .

- Step 2: Introduction of the 3-methoxyaniline moiety via nucleophilic substitution, requiring catalysts like sodium hydride and anhydrous DMF as solvent .

- Optimization: Reaction temperature (60–80°C) and solvent polarity significantly impact yield. For example, using polar aprotic solvents (e.g., DMSO) improves solubility of intermediates .

Validation: Monitor progress via TLC and characterize intermediates using -NMR and IR spectroscopy to confirm functional groups .

Advanced: How can density functional theory (DFT) guide the prediction of electronic properties and reactivity of this compound?

Answer:

DFT calculations (e.g., B3LYP hybrid functional) are critical for modeling:

- Electron distribution: Analyze HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks. Exact exchange terms in functionals improve accuracy for aromatic systems .

- Thermochemistry: Calculate bond dissociation energies (BDEs) to assess stability of the methoxy and triazole groups under physiological conditions .

Validation: Compare computed IR spectra with experimental data to refine functional choices (e.g., CAM-B3LYP for charge-transfer transitions) .

Basic: What spectroscopic techniques are most effective for structural elucidation, and how are conflicting spectral data resolved?

Answer:

- Primary Techniques:

- Data Contradictions: Overlapping signals in NMR can be resolved via -NMR DEPT or 2D-COSY to differentiate aromatic protons .

Advanced: How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular geometry?

Answer:

- SHELX Workflow:

- Validation: Cross-check with DFT-optimized geometries to resolve discrepancies in bond lengths (>0.02 Å tolerance) .

Basic: What are the key structural analogs of this compound, and how do their bioactivities compare?

Answer:

Advanced: How can molecular docking studies elucidate target binding modes, and what metrics validate docking reliability?

Answer:

- Protocol:

- Validation Metrics:

- RMSD ≤ 2.0 Å for pose reproducibility.

- Binding energy ≤ -8.0 kcal/mol for high-affinity interactions .

Basic: What are common pitfalls in purity assessment, and how are they mitigated during synthesis?

Answer:

- Pitfalls: Residual solvents (DMF, DMSO) or unreacted intermediates.

- Mitigation:

- Chromatography: Use silica gel column chromatography (hexane/EtOAc gradient) for purification .

- HPLC: Monitor purity (>95%) with C18 columns (λ = 254 nm) .

Advanced: How do solvent effects and pH influence the compound’s stability in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.